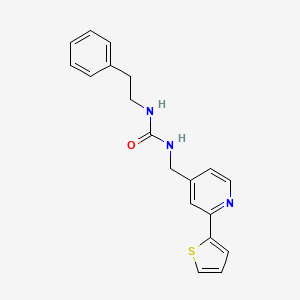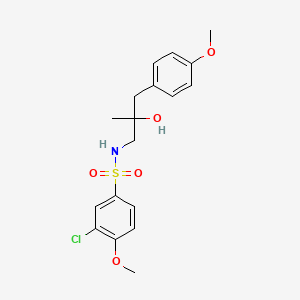
3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22ClNO5S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
Compounds with sulfonamide groups have been synthesized and assessed for their potential in treating diseases or as intermediates in pharmaceuticals. For instance, studies have focused on the synthesis of novel sulfonamides and their evaluation for anti-HIV, antifungal activities, and as potential anticancer agents by inducing apoptosis and autophagy pathways. These compounds have also been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes, including tumorigenesis, making them targets for anticancer drug development (Gul et al., 2018).
Chemical Synthesis Applications
Sulfonamides, such as those structurally related to the compound , have been utilized in chemical syntheses, including the preparation of secondary amines, demonstrating the versatility of these compounds in organic synthesis. This includes the development of methods for the preparation of sulfonamide derivatives with potential applications in the synthesis of pharmaceuticals and dyes. For example, the preparation of secondary amines from primary amines via nitrobenzenesulfonamides showcases the role of sulfonamides in facilitating the synthesis of complex organic compounds (Kurosawa et al., 2003).
Photodynamic Therapy and Photophysical Properties
Research into sulfonamide derivatives has extended into the development of compounds for photodynamic therapy (PDT), an emerging treatment modality for cancer. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).
Environmental and Agricultural Applications
Compounds with sulfonamide groups have also been studied for their environmental and agricultural applications, such as the transport characteristics of sulfonamide herbicides in soil, which is crucial for understanding their mobility, persistence, and environmental impact (Veeh et al., 1994).
Eigenschaften
IUPAC Name |
3-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO5S/c1-18(21,11-13-4-6-14(24-2)7-5-13)12-20-26(22,23)15-8-9-17(25-3)16(19)10-15/h4-10,20-21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQDMZNOKKCRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)
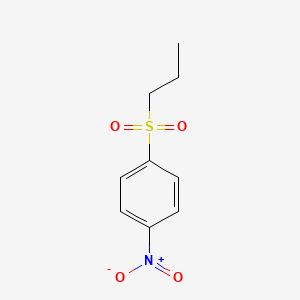
![8-(3-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670566.png)
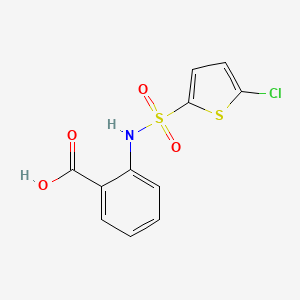
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)
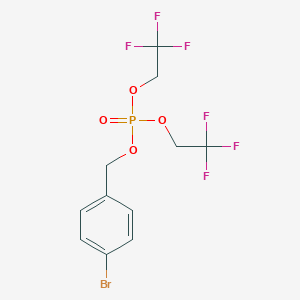
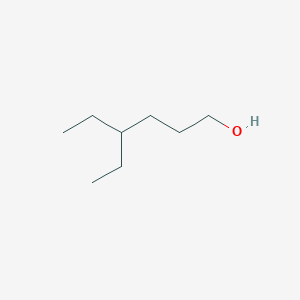
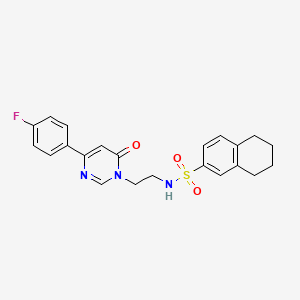
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)
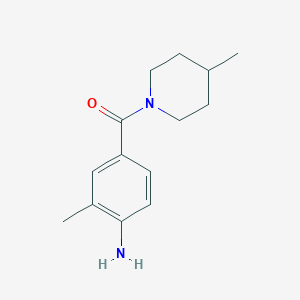
![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
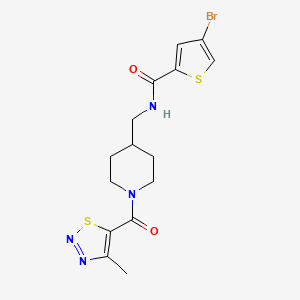
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2670581.png)
